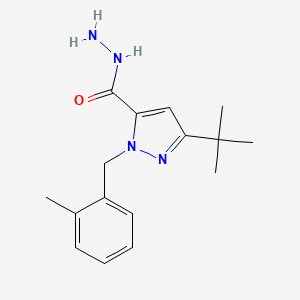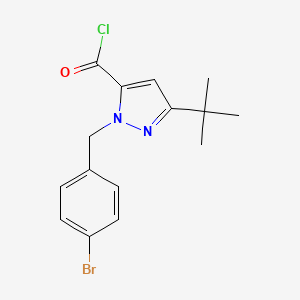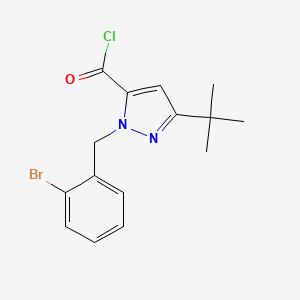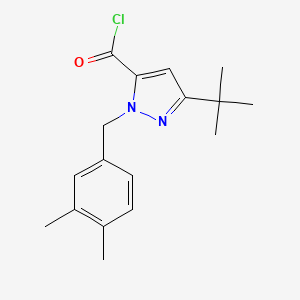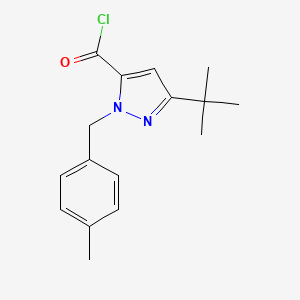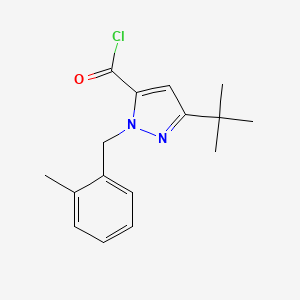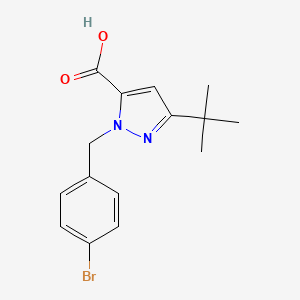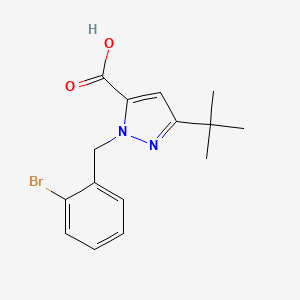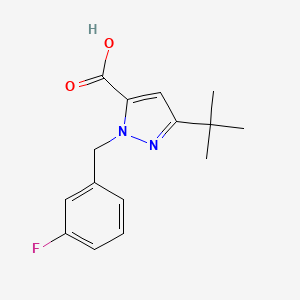
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid, 95% (5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95%) is an organic compound that has recently been studied for its potential applications in laboratory experiments. It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions. This compound has a wide range of applications in the field of chemistry, including drug synthesis, materials science, and biochemistry.
Mécanisme D'action
The mechanism of action of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% is not yet fully understood. However, it is believed that this compound acts as an inhibitor of certain enzyme activities, such as the inhibition of phosphodiesterase enzymes. In addition, this compound has been shown to inhibit the activity of certain receptor proteins, such as the serotonin receptor.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% are not yet fully understood. However, this compound has been shown to inhibit the activity of certain enzymes and receptors, which may lead to the inhibition of certain biochemical processes. In addition, this compound has been shown to have some anti-inflammatory and anti-cancer effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% in laboratory experiments include its low cost and its ability to be used in a variety of reactions. In addition, this compound is relatively stable and has a low toxicity. However, this compound is not water soluble, which can limit its use in certain experiments.
Orientations Futures
The potential future directions of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% research include further investigation into its potential applications in drug synthesis, materials science, and biochemistry. In addition, more research is needed to fully understand the mechanism of action of this compound and its biochemical and physiological effects. Finally, further research is needed to develop new methods for synthesizing this compound and to improve its water solubility.
Méthodes De Synthèse
The synthesis of 5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% typically involves the reaction of an aromatic nitrile with an alkyl halide in the presence of a base. This reaction results in the formation of a nitrile intermediate, which is then reacted with an alkyl halide in the presence of a base. The resulting product is a substituted pyrazole-3-carboxylic acid, which can then be purified by recrystallization.
Applications De Recherche Scientifique
5-t-Butyl-2F-pyrazole-3-carboxylic acid, 95% has been used in various scientific research applications, including drug synthesis, materials science, and biochemistry. This compound has been used in the synthesis of various pharmaceuticals, including anticonvulsants, antihistamines, and anti-inflammatory drugs. In addition, this compound has been used in the synthesis of materials such as polymers, nanomaterials, and catalysts. In biochemistry, this compound has been used to study the mechanism of action of various proteins, enzymes, and hormones.
Propriétés
IUPAC Name |
5-tert-butyl-2-[(3-fluorophenyl)methyl]pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN2O2/c1-15(2,3)13-8-12(14(19)20)18(17-13)9-10-5-4-6-11(16)7-10/h4-8H,9H2,1-3H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDQYMFNNRVDJBU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NN(C(=C1)C(=O)O)CC2=CC(=CC=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-t-Butyl-2-(3-fluoro-benzyl)-2H-pyrazole-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

